3-Heptanol, 1,1,1-trifluoro-

Description

Significance of Fluorinated Alcohols in Organic Synthesis and Material Science Precursors

Fluorinated alcohols, including 1,1,1-trifluoro-3-heptanol, are of considerable interest in organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the alcohol proton, making these compounds useful as solvents that can promote specific chemical reactions. acs.org They are also pivotal as chiral synthons. The asymmetric synthesis of optically active trifluoromethylated alcohols provides access to enantiomerically pure building blocks crucial for the development of pharmaceuticals and agrochemicals. pressbooks.pub

In the realm of material science, chiral fluorinated alcohols are key components in the design of advanced materials. Notably, they are utilized as chiral dopants in the formulation of ferroelectric liquid crystals (FLCs). oup.comjst.go.jp The introduction of a trifluoromethyl group can lead to a large spontaneous polarization and fast switching times in FLCs, properties that are highly sought after for display technologies. oup.comepo.org

Historical Context and Evolution of Fluoroalcohol Research

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound. nih.govwikipedia.org However, it was not until the mid-20th century, spurred by the demands of World War II and the subsequent growth of the chemical industry, that research in this area intensified. nih.govresearchgate.net The development of new fluorinating agents and synthetic methodologies in the latter half of the 20th century opened the door to a vast array of fluorinated compounds, including fluoroalcohols. wikipedia.orge-bookshelf.de Initially, research focused on simple fluorinated alcohols like trifluoroethanol, but has since expanded to more complex and chiral structures like 1,1,1-trifluoro-3-heptanol, driven by the quest for new materials and bioactive molecules. oup.come-bookshelf.de

Structural Peculiarities and Stereochemical Considerations of 3-Heptanol, 1,1,1-trifluoro-

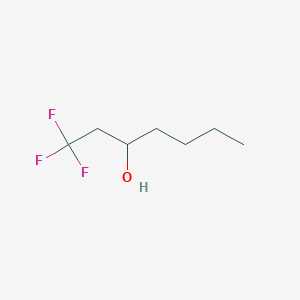

The structure of 1,1,1-trifluoro-3-heptanol features a seven-carbon chain with a hydroxyl group at the third position and a trifluoromethyl group at the first position. The presence of the chiral center at the carbon bearing the hydroxyl group means that this alcohol can exist as two enantiomers, (R)- and (S)-1,1,1-trifluoro-3-heptanol.

The stereochemistry of this alcohol is of paramount importance, particularly for its applications in areas like ferroelectric liquid crystals and as a chiral auxiliary in asymmetric synthesis. The synthesis of enantiomerically pure forms of such alcohols is a significant challenge and a key focus of research. This is often achieved through the stereoselective reduction of the corresponding ketone, 1,1,1-trifluoro-3-heptanone, using chiral catalysts or enzymatic methods. d-nb.info The absolute configuration of the alcohol can significantly influence the properties of the final product, be it a liquid crystal display or a pharmaceutical agent.

Table 1: Physical Properties of 3-Heptanol and a Related Fluorinated Heptanol

| Property | 3-Heptanol | (R)-(+)-1,1,1-Trifluoroheptan-2-ol |

| Molecular Formula | C7H16O | C7H13F3O |

| Molecular Weight | 116.20 g/mol | 170.17 g/mol |

| Boiling Point | 157-162 °C | 170.3 °C at 760 mmHg chemsrc.com |

| Density | 0.822 g/mL fluorochem.co.uk | 1.074 g/cm³ chemsrc.com |

| Solubility in Water | Very slightly soluble wikipedia.org | Data not available |

Research Gaps and Future Directions in Fluoroalcohol Chemistry

Despite the recognized potential of trifluoromethylated alcohols, significant research gaps remain, particularly for specific compounds like 1,1,1-trifluoro-3-heptanol. There is a notable lack of comprehensive studies detailing its synthesis, physical properties, and spectroscopic characterization. While general synthetic methods for fluorinated alcohols are known, optimized and scalable routes to 1,1,1-trifluoro-3-heptanol, especially in its enantiomerically pure forms, are not well-documented in publicly available literature.

Future research should focus on several key areas:

Detailed Synthesis and Characterization: The development of efficient and stereoselective synthetic routes to both enantiomers of 1,1,1-trifluoro-3-heptanol is crucial. This should be accompanied by a thorough characterization of its physical and spectroscopic properties.

Exploration of Applications: A systematic investigation into the applications of 1,1,1-trifluoro-3-heptanol in material science, particularly in the field of ferroelectric liquid crystals, could unveil novel materials with enhanced properties.

Catalytic Innovations: The design of new and more efficient catalysts for the asymmetric synthesis of fluorinated alcohols remains a significant goal. mdpi.com This includes the development of catalysts that are more environmentally benign and allow for greater control over stereoselectivity. mdpi.com

Understanding Structure-Property Relationships: Further studies are needed to establish clear relationships between the molecular structure of fluorinated alcohols, including the position of the trifluoromethyl group and the stereochemistry, and their resulting properties. This knowledge will enable the rational design of new functional molecules.

The field of fluoroalcohol chemistry is ripe with opportunities for discovery. Addressing the existing research gaps for compounds like 1,1,1-trifluoro-3-heptanol will undoubtedly contribute to advancements in organic synthesis, material science, and beyond.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoroheptan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O/c1-2-3-4-6(11)5-7(8,9)10/h6,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYOTKFYFNHKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476328 | |

| Record name | 3-Heptanol, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201945-72-4 | |

| Record name | 3-Heptanol, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Heptanol, 1,1,1 Trifluoro

Reaction Pathways and Mechanistic Insights

The reactivity of 3-Heptanol, 1,1,1-trifluoro- is dominated by the interplay between its hydroxyl and trifluoromethyl functional groups. The strong electron-withdrawing nature of the CF₃ group modulates the nucleophilicity and acidity of the alcohol, influencing the mechanisms and outcomes of various organic reactions. wikipedia.orgsemanticscholar.org

Nucleophilic and Electrophilic Transformations of the Hydroxyl Group

The hydroxyl group of an alcohol can behave as a nucleophile or be transformed into a good leaving group for substitution reactions. nih.gov In 3-Heptanol, 1,1,1-trifluoro-, the potent inductive effect of the three fluorine atoms withdraws electron density from the oxygen atom. wikipedia.org This has two major consequences:

Decreased Nucleophilicity: The hydroxyl oxygen is less electron-rich and therefore less nucleophilic compared to non-fluorinated alcohols. This can lead to slower reaction rates in transformations where the alcohol acts as the nucleophile, such as in the Williamson ether synthesis or esterification. wikipedia.orgresearchgate.net

Increased Acidity: The electron-withdrawing CF₃ group stabilizes the corresponding alkoxide anion, making the hydroxyl proton more acidic. wikipedia.org This facilitates deprotonation to form the alkoxide, a necessary step for certain reactions like the Williamson ether synthesis.

For electrophilic transformations, the hydroxyl group must typically be protonated by an acid to form a good leaving group (water). byjus.com This protonated intermediate allows for substitution or elimination reactions. While the initial basicity of the oxygen is reduced, the subsequent steps are influenced by the electronic environment.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally characterized by its high stability and chemical inertness, owing to the strength of the carbon-fluorine bond. mdpi.com Direct reactions involving the cleavage of a C-F bond in the CF₃ group are challenging and require harsh conditions or specific reagents.

However, the CF₃ group is not entirely unreactive. Under strongly Lewis acidic conditions, it is possible to activate a C-F bond. For instance, studies on related compounds have shown that Lewis acids can promote the elimination of a fluoride (B91410) ion from a trifluoromethyl group to generate a reactive intermediate. researchgate.net While the CF₃ group itself is a poor leaving group, its extreme electron-withdrawing properties render it a powerful activating group for other processes. The CF₃ radical is known to be electrophilic and significantly more reactive than a simple methyl radical. wikipedia.org

Influence of Fluorine on Reaction Selectivity and Rate

The incorporation of fluorine atoms into an organic molecule can dramatically alter the rates and selectivity of reactions. semanticscholar.org The primary mechanism for this influence in 3-Heptanol, 1,1,1-trifluoro- is the strong inductive (-I) effect of the CF₃ group.

Key effects on reactivity include:

Transition State Destabilization: In Sₙ2 reactions at the carbon bearing the hydroxyl group (after conversion to a leaving group), the electron-withdrawing CF₃ group can destabilize the electron-rich, pentacoordinate transition state, thereby reducing the reaction rate compared to non-fluorinated analogues. researchgate.net

Suppression of Elimination Reactions: The increased acidity of the proton on the carbon bearing the hydroxyl group (the α-carbon) makes it less likely to be removed by a base. This can suppress competing E2 elimination reactions when substitution is the desired pathway. researchgate.net

Modulation of Acidity and Basicity: As previously noted, the CF₃ group significantly lowers the basicity and increases the acidity of the nearby hydroxyl group, a critical factor in many reaction mechanisms. wikipedia.org

Participation in Catalytic Processes as a Reagent or Ligand

Fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) are widely used in catalysis as solvents or additives because of their unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bonding ability. organic-chemistry.orgresearchgate.net By analogy, 3-Heptanol, 1,1,1-trifluoro- could serve similar roles. Its low nucleophilicity makes it a suitable solvent for reactions that are sensitive to protic, nucleophilic media.

Furthermore, the hydroxyl group can act as a ligand, coordinating to a metal center in a catalyst. The electron-withdrawing nature of the CF₃ group would decrease the electron-donating ability of the oxygen atom, modifying the electronic properties of the metal center and potentially influencing the catalyst's activity and selectivity. The use of fluorinated substrates in catalysis, such as the hydroformylation of fluoro-olefins, has demonstrated that fluorine substituents can play a decisive role in determining reaction outcomes. nih.gov

Synthesis of Advanced Derivatives

The functional groups of 3-Heptanol, 1,1,1-trifluoro- allow for its conversion into a variety of more complex molecules, including esters, ethers, and amines.

Formation of Esters, Ethers, and Amines

Esters: The synthesis of esters from 3-Heptanol, 1,1,1-trifluoro- can be achieved through several standard methods.

Fischer Esterification: This involves reacting the alcohol with a carboxylic acid under acidic catalysis. researchgate.netyoutube.com Due to the reduced nucleophilicity of the fluorinated alcohol, this equilibrium-driven reaction may require longer reaction times or more forceful conditions (e.g., higher temperatures, more effective water removal) compared to its non-fluorinated counterpart.

Acylation with Acid Derivatives: A more efficient method involves using more reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine. This approach circumvents the issue of reduced alcohol nucleophilicity by employing a highly electrophilic carbonyl carbon.

Ethers: The most common laboratory preparation for ethers is the Williamson ether synthesis. byjus.com

Alkoxide Formation: The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium alkoxide. libretexts.org The enhanced acidity of 3-Heptanol, 1,1,1-trifluoro- facilitates this step.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, displacing a halide or other leaving group from a primary alkyl halide in an Sₙ2 reaction. libretexts.orgopenstax.org While the alkoxide is readily formed, its nucleophilicity is diminished by the CF₃ group, which may slow the rate of the substitution step.

Another method is the alkoxymercuration-demercuration of an alkene, where the alcohol adds across the double bond with Markovnikov regioselectivity. openstax.org

Amines: The conversion of an alcohol to an amine is typically a two-step process.

Conversion to a Leaving Group: The hydroxyl group is first converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (e.g., using SOCl₂ or PBr₃).

Nucleophilic Substitution: The resulting alkyl tosylate or halide is then treated with a nitrogen nucleophile. To synthesize a primary amine, reagents like sodium azide (B81097) followed by reduction (e.g., with LiAlH₄), or the Gabriel synthesis using potassium phthalimide, are often employed to prevent over-alkylation. pressbooks.publibretexts.org The Sₙ2 reaction in this step would be subject to the rate-diminishing electronic effects of the CF₃ group as described in section 3.1.3.

Alternatively, the alcohol could be oxidized to the corresponding ketone (1,1,1-trifluoro-3-heptanone), which can then be converted to an amine via reductive amination. pressbooks.pubyoutube.com

Construction of Complex Organic Scaffolds Utilizing 3-Heptanol, 1,1,1-trifluoro- as a Building Block

Chiral β-trifluoromethyl alcohols are significant precursors in the development of novel therapeutics. nih.govnih.gov The trifluoromethyl group can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and conformational preferences. While specific examples detailing the use of 3-Heptanol, 1,1,1-trifluoro- in the construction of complex organic scaffolds are not extensively documented in publicly available literature, the general utility of this class of compounds provides a strong basis for its potential applications.

The presence of both a hydroxyl group and a chiral center bearing a trifluoromethyl group makes 3-Heptanol, 1,1,1-trifluoro- a versatile synthon. The hydroxyl group can be readily converted into other functional groups or used as a handle for coupling with other molecules. For instance, it can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions.

The asymmetric synthesis of molecules containing a trifluoromethyl group on a stereogenic carbon is an area of active research. nih.govnih.gov Methodologies such as the nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides provide routes to chiral α-trifluoromethylated ketones, which can then be reduced to the corresponding β-trifluoromethyl alcohols. nih.govnih.gov Such synthetic strategies could be adapted to produce enantiomerically pure 3-Heptanol, 1,1,1-trifluoro-, which can then be incorporated into larger, more complex molecular architectures. The application of such building blocks is particularly relevant in the late-stage functionalization of biologically active molecules, potentially leading to the development of novel drugs with improved properties. nih.govnih.gov

Table 1: Potential Synthetic Transformations of 3-Heptanol, 1,1,1-trifluoro- for Scaffold Construction

| Transformation | Reagents and Conditions | Resulting Functional Group | Potential Application |

| Oxidation | PCC, PDC, or Swern oxidation | Ketone | Further functionalization at the carbonyl group |

| Etherification | NaH, Alkyl halide (e.g., CH₃I) | Ether | Modification of steric and electronic properties |

| Esterification | Acyl chloride or carboxylic acid with a catalyst | Ester | Prodrug synthesis, modification of solubility |

| Conversion to Leaving Group | TsCl, MsCl in the presence of a base | Tosylate or Mesylate | Nucleophilic substitution reactions |

Derivatization for Chiral Resolution and Enantiomeric Enrichment

For racemic mixtures of chiral alcohols like 3-Heptanol, 1,1,1-trifluoro-, derivatization is a crucial step for chiral resolution and the determination of enantiomeric purity. This process involves reacting the alcohol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Common derivatization strategies for alcohols involve the formation of esters or urethanes with enantiomerically pure reagents. The choice of derivatizing agent is critical and depends on the analytical technique to be used. For GC analysis, derivatization aims to increase the volatility and thermal stability of the analyte. libretexts.org For HPLC, derivatization can introduce a chromophore or fluorophore to enhance detection. libretexts.orgnih.gov

Common Derivatization Reactions for Chiral Alcohols:

Esterification: Reaction with a chiral carboxylic acid or its derivative (e.g., acyl chloride) in the presence of a coupling agent or base.

Urethane Formation: Reaction with a chiral isocyanate.

After derivatization, the resulting diastereomers can be separated on a non-chiral stationary phase. The relative amounts of the separated diastereomers correspond to the enantiomeric composition of the original alcohol.

Table 2: Common Chiral Derivatizing Agents for Alcohols

| Derivatizing Agent | Functional Group Reacted | Resulting Derivative | Analytical Technique |

| Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Hydroxyl | Diastereomeric esters | NMR, HPLC |

| (R)-(-)- or (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Hydroxyl | Diastereomeric urethanes | HPLC |

| Trifluoroacetic anhydride (B1165640) (for subsequent analysis on a chiral column) | Hydroxyl | Trifluoroacetyl ester | GC |

| Isopropyl isocyanate | Hydroxyl | Isopropyl urethane | GC nih.gov |

The enantiomeric separation of derivatized aromatic and aliphatic amines has been successfully achieved using gas chromatography after reaction with trifluoroacetic anhydride or isopropyl isocyanate. nih.gov A similar approach could be applied to 3-Heptanol, 1,1,1-trifluoro-. The derivatization of the hydroxyl group would yield a less polar and more volatile compound suitable for GC analysis on a chiral stationary phase. For instance, reaction with trifluoroacetic anhydride would form the corresponding trifluoroacetyl ester. The separation of the enantiomers of this derivative would then allow for the determination of the enantiomeric excess of the starting alcohol.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount for the detailed molecular characterization of 1,1,1-trifluoro-3-heptanol, offering insights from the atomic to the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the specific environment of the fluorine atoms in 1,1,1-trifluoro-3-heptanol.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. In 1,1,1-trifluoro-3-heptanol, the spectrum would exhibit distinct signals for each chemically non-equivalent proton. The electron-withdrawing trifluoromethyl (CF₃) group and the hydroxyl (-OH) group significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The presence of the highly electronegative fluorine atoms causes a characteristic downfield shift for C1 and a notable splitting of the C1 signal due to carbon-fluorine coupling (¹JCF). jeol.com The chemical shift of C3 is also influenced by the adjacent hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for 1,1,1-Trifluoro-3-heptanol

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 | - | - | ~125 (q, ¹JCF ≈ 280 Hz) |

| 2 | ~2.3 - 2.5 | m | ~35 (q, ²JCF ≈ 30 Hz) |

| 3 | ~3.8 - 4.0 | m | ~70 (q, ³JCF ≈ 3 Hz) |

| 4 | ~1.4 - 1.6 | m | ~36 |

| 5 | ~1.2 - 1.4 | m | ~27 |

| 6 | ~1.2 - 1.4 | m | ~22 |

| 7 | ~0.9 | t | ~14 |

| OH | Variable | s (broad) | - |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary based on solvent and experimental conditions. Multiplicities: s=singlet, t=triplet, q=quartet, m=multiplet.

Fluorine-19 (¹⁹F) NMR is highly specific for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For 1,1,1-trifluoro-3-heptanol, the three chemically equivalent fluorine atoms of the trifluoromethyl group would give rise to a single resonance. This signal would be split into a triplet by the two adjacent protons on C2 (a ³JHF coupling). The chemical shift for a CF₃ group adjacent to a methylene (B1212753) group typically appears in the range of -60 to -80 ppm relative to a standard like CFCl₃. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment maps proton-proton (¹H-¹H) couplings. sdsu.edu For 1,1,1-trifluoro-3-heptanol, cross-peaks would appear between the protons on C3 and C2, C3 and C4, C4 and C5, C5 and C6, and C6 and C7, confirming the contiguous chain of the heptyl backbone.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu It is used to definitively assign each carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. For example, the proton multiplet at ~3.8-4.0 ppm would show a cross-peak to the carbon signal at ~70 ppm, assigning them both to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting different parts of the molecule. For instance, the protons on C2 would show a correlation to the carbon at C1 (the CF₃ group), and the protons of the terminal methyl group (C7) would correlate to C6 and C5, confirming the placement of the trifluoromethyl group and the length of the alkyl chain.

The carbon at the C3 position in 1,1,1-trifluoro-3-heptanol is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Mosher's method is a classic and reliable NMR technique used to determine the absolute configuration of such chiral secondary alcohols. nih.govsemanticscholar.org

The method involves the separate esterification of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. springernature.com

(R)-1,1,1-trifluoro-3-heptanol + (S)-MTPA → Diastereomer 1

(R)-1,1,1-trifluoro-3-heptanol + (R)-MTPA → Diastereomer 2

The ¹H NMR spectra of these two diastereomeric products are then recorded and compared. Due to the different spatial arrangements, the protons on either side of the newly formed ester linkage experience different shielding or deshielding effects from the phenyl group of the MTPA moiety. By calculating the difference in chemical shifts for corresponding protons (Δδ = δS - δR), the absolute configuration of the original alcohol can be determined. nih.govstackexchange.com A consistent pattern of positive Δδ values for protons on one side of the stereocenter and negative values on the other side allows for a definitive assignment. nih.gov

Table 2: Conceptual Data for Mosher's Method Analysis of 1,1,1-Trifluoro-3-heptanol

| Proton Position | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to Phenyl Group |

|---|---|---|---|---|

| H-2 | 2.65 | 2.55 | +0.10 | On one side |

| H-4 | 1.70 | 1.85 | -0.15 | On the opposite side |

| H-5 | 1.50 | 1.60 | -0.10 | On the opposite side |

Note: This is a hypothetical example illustrating the principle. Positive Δδ values are typically observed for protons on one side of the Mosher ester plane, and negative values for those on the other.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For 1,1,1-trifluoro-3-heptanol, MS is used to determine the molecular weight and to gain structural information from its fragmentation pattern upon ionization.

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which can then undergo fragmentation. The molecular ion peak for alcohols is often weak or absent. libretexts.org The fragmentation of 1,1,1-trifluoro-3-heptanol is expected to proceed through several characteristic pathways for alcohols:

Alpha-Cleavage : This is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. youtube.comyoutube.com Cleavage between C3 and C4 would result in the loss of a butyl radical (•C₄H₉), while cleavage between C2 and C3 would lead to the loss of a trifluoroethyl radical (•CH₂CF₃).

Dehydration : The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at M-18. youtube.com

Table 3: Expected Key Fragments in the Mass Spectrum of 1,1,1-Trifluoro-3-heptanol (Molecular Weight: 170.18 g/mol )

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₇H₁₃F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₇H₁₁F₃]⁺˙ | Dehydration (Loss of H₂O) |

| 113 | [C₄H₈F₃]⁺ | Alpha-cleavage (Loss of •C₃H₇) |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage (Loss of •CH₂CF₃) |

| 69 | [CF₃]⁺ | Cleavage of C1-C2 bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For 1,1,1-trifluoro-3-heptanol, these methods provide a characteristic fingerprint based on the vibrations of its hydroxyl (-OH), trifluoromethyl (-CF₃), and alkyl (C-H, C-C) groups.

The IR spectrum is particularly sensitive to vibrations that cause a change in the dipole moment. The most prominent feature in the IR spectrum of 1,1,1-trifluoro-3-heptanol is a strong, broad absorption band corresponding to the O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding. The C-H stretching vibrations of the butyl and ethyl groups appear as sharp bands in the 2850-3000 cm⁻¹ region.

A key feature for the identification of this compound is the presence of the trifluoromethyl group. The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1400 cm⁻¹. The symmetric and asymmetric stretching vibrations of the CF₃ group are particularly intense.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-C backbone and symmetric C-H and C-F stretching vibrations are typically strong, allowing for a detailed analysis of the molecule's carbon skeleton and the trifluoromethyl group. conicet.gov.ar

The combination of IR and Raman data allows for a comprehensive vibrational analysis, confirming the presence of all key functional groups and providing structural insights into the molecule. conicet.gov.ar

Table 1: Characteristic Vibrational Frequencies for 1,1,1-Trifluoro-3-heptanol

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 | Medium to Strong | Strong |

| C-O Stretch | C-OH | 1050 - 1200 | Strong | Medium |

| C-F Asymmetric Stretch | -CF₃ | ~1280 | Very Strong | Medium |

| C-F Symmetric Stretch | -CF₃ | ~1150 | Very Strong | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of 1,1,1-trifluoro-3-heptanol.

The application of X-ray crystallography first requires the growth of a high-quality single crystal of the compound. This can be a significant challenge for many alcohols, including 1,1,1-trifluoro-3-heptanol, which are often liquids at room temperature and may be difficult to crystallize upon cooling.

If a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. nih.gov The positions and intensities of these spots are used to calculate an electron density map of the molecule. By fitting the known atoms (carbon, oxygen, fluorine, hydrogen) into this map, a detailed molecular model can be built and refined. nih.gov

For 1,1,1-trifluoro-3-heptanol, a crystallographic study would precisely determine:

The conformation of the heptyl chain.

The exact bond lengths and angles of the C-F, C-O, C-C, and C-H bonds.

The three-dimensional structure and packing of the molecules within the crystal lattice.

The geometry of intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules, which are expected to be a dominant feature of the crystal packing.

While a specific crystal structure for 1,1,1-trifluoro-3-heptanol is not widely published, data from similar fluorinated long-chain molecules show that fluorinated segments can influence crystal packing significantly. inl.gov

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of 1,1,1-trifluoro-3-heptanol and for separating it from starting materials, byproducts, or other isomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 1,1,1-trifluoro-3-heptanol. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the differential partitioning of analytes between the gas and stationary phases.

Stationary Phase: A polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax) or a modified polysiloxane with cyanopropyl groups, is typically effective for separating alcohols. The polarity of the hydroxyl group allows for strong interaction with the polar stationary phase, leading to good resolution from less polar impurities.

Detection: A Flame Ionization Detector (FID) is commonly used, offering high sensitivity for organic compounds. For structural confirmation, a mass spectrometer (MS) can be coupled with the GC (GC-MS) to provide mass-to-charge ratio data for the eluted peaks.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used for purity assessment, particularly for analyzing less volatile impurities or for preparative-scale purification. lcms.cz

Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode. A nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net 1,1,1-trifluoro-3-heptanol, being moderately polar, would elute at a retention time determined by the specific mobile phase composition.

Detection: Since the compound lacks a strong UV chromophore, a UV detector set to a low wavelength (~200-210 nm) may have limited sensitivity. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, would be more appropriate for quantification.

Table 2: Example Chromatographic Conditions for Purity Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | 30m x 0.25mm, polar (e.g., DB-WAX) | Helium or Nitrogen | FID or MS | Purity assessment, separation from volatile impurities and isomers |

| HPLC | 150mm x 4.6mm, C18 (5 µm) | Isocratic or gradient; Water/Acetonitrile | RI or ELSD | Purity assessment, analysis of non-volatile impurities |

Chiral Chromatography for Enantiomeric Excess Determination

The carbon atom at the 3-position in 1,1,1-trifluoro-3-heptanol is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers: (R)-1,1,1-trifluoro-3-heptanol and (S)-1,1,1-trifluoro-3-heptanol. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. wikipedia.org

The separation is achieved using a chiral stationary phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is bonded to a support matrix (e.g., silica (B1680970) gel). sigmaaldrich.com The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and these complexes have different energies of interaction. This difference in stability leads to one enantiomer being retained on the column longer than the other, resulting in their separation.

For separating chiral alcohols like 1,1,1-trifluoro-3-heptanol, common CSPs include those based on:

Polysaccharides: Derivatized cellulose (B213188) or amylose (B160209) (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective and widely used.

Cyclodextrins: Derivatized β- or γ-cyclodextrins can also provide excellent enantioselectivity for alcohols through inclusion complexation mechanisms. gcms.cz

The analysis is typically performed using HPLC or supercritical fluid chromatography (SFC). After separation, the two enantiomers are detected, and their respective peak areas are integrated. The enantiomeric excess (ee) is then calculated using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A sample containing equal amounts of both enantiomers is a racemate and has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. wikipedia.org

Table 3: Illustrative Data from a Chiral HPLC Separation

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-1,1,1-trifluoro-3-heptanol | 10.2 | 185,000 |

| (S)-1,1,1-trifluoro-3-heptanol | 12.5 | 15,000 |

| Calculated Enantiomeric Excess (ee) | | 85% |

Theoretical and Computational Studies of 3 Heptanol, 1,1,1 Trifluoro

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of 3-Heptanol, 1,1,1-trifluoro- are determined by its conformational landscape. The presence of the trifluoromethyl group and the hydroxyl group leads to a complex interplay of steric and electronic effects that govern the preferred conformations. Computational studies on similar fluorinated alcohols have shown that intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms can significantly influence conformational preferences. nih.gov

A detailed conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer. This process generates a potential energy surface, the minima of which correspond to stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. Such analysis is critical for understanding how the molecule interacts with other molecules, including solvents and biological receptors. Studies on other fluorinated compounds have demonstrated the profound impact of fluorine substitution on molecular conformation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Heptanol, 1,1,1-trifluoro- |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules like 1,1,1-trifluoro-3-heptanol. These methods rely on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates.

The development of accurate force field parameters for fluorinated organic compounds presents a unique set of challenges. The high electronegativity and polarity of the C-F bond, as well as the potential for anomeric effects, require careful parameterization to reproduce experimental data and high-level quantum mechanical calculations. For 1,1,1-trifluoro-3-heptanol, force fields such as AMBER and CHARMM can be adapted, but specific parameters for the trifluoromethyl group adjacent to a chiral center may need to be refined to accurately model its interactions.

MD simulations can provide a time-resolved picture of the molecule's motion, revealing conformational transitions and the dynamics of intermolecular interactions. A typical MD simulation of 1,1,1-trifluoro-3-heptanol would involve placing the molecule in a simulation box, often with an explicit solvent, and integrating Newton's equations of motion over time.

Table 1: Representative Parameters for Molecular Dynamics Simulation of a Fluorinated Alcohol This table presents a hypothetical set of parameters that would be relevant for an MD simulation. Specific values for 1,1,1-trifluoro-3-heptanol would require dedicated parameterization studies.

| Simulation Parameter | Value/Method | Description |

| Force Field | OPLS-AA / GAFF | All-atom force field suitable for organic molecules. |

| Water Model | TIP3P | A common three-site water model for solvation. |

| Ensemble | NPT (Isothermal-Isobaric) | Constant Number of particles, Pressure, and Temperature. |

| Temperature | 298 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Time Step | 2 fs | Integration time step for the simulation. |

| Simulation Length | 100 ns | Duration of the simulation to sample conformational space. |

Influence of Fluorine on Molecular Conformation

The trifluoromethyl group exerts a significant influence on the conformational preferences of the heptanol chain. This is due to a combination of steric and stereoelectronic effects. The bulky trifluoromethyl group can lead to gauche interactions that destabilize certain conformations.

Computational studies on analogous fluorinated alkanes have shown that the 1,3-difluoro motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium nih.gov. For 1,1,1-trifluoro-3-heptanol, the gauche effect between the C-F bonds and the adjacent C-C bonds, as well as potential hyperconjugative interactions, will play a crucial role in determining the lowest energy conformers.

Density Functional Theory (DFT) calculations are often employed to investigate the relative energies of different conformers. By systematically rotating the dihedral angles of the carbon backbone, a potential energy surface can be generated, revealing the most stable conformations.

Table 2: Calculated Relative Energies of Hypothetical Conformations of a Trifluoroalkanol This table illustrates the kind of data that would be generated from a DFT study on the conformational analysis of 1,1,1-trifluoro-3-heptanol. The specific conformers and energies are representative.

| Conformer (Dihedral Angles) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-Anti | 0.00 | 45.2 |

| Anti-Gauche | 0.85 | 25.1 |

| Gauche-Anti | 1.20 | 15.5 |

| Gauche-Gauche | 2.50 | 14.2 |

Hydrogen Bonding Networks in Fluoroalcohols

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a trifluoromethyl group (a weak hydrogen bond acceptor) in 1,1,1-trifluoro-3-heptanol leads to complex hydrogen bonding networks in the pure liquid and in solutions. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor compared to its non-fluorinated counterpart.

Theoretical studies have demonstrated that the trifluoromethyl group can act as both an electrophile and a nucleophile in noncovalent interactions, challenging the traditional view of fluorine as solely a hydrogen bond acceptor nih.gov. The ability of the CF3 group to participate in hydrogen bonding is attributed to polarization effects and the anomeric effect nih.gov. The strength of these hydrogen bonds can be quantified through ab initio calculations, which can determine interaction energies and geometric parameters.

Table 3: Calculated Hydrogen Bond Properties for a Fluoroalcohol-Water Complex This table provides representative data from a quantum chemical calculation on the interaction between a fluoroalcohol and a water molecule. The values are illustrative of the types of findings from such studies.

| Hydrogen Bond Type | Distance (Å) (O-H···O/F) | Angle (°) (O-H-O/F) | Interaction Energy (kcal/mol) |

| Alcohol-Water (OH···OH2) | 1.85 | 175 | -6.2 |

| Alcohol-Water (OH2···OH) | 1.98 | 168 | -4.8 |

| Alcohol-Water (OH···F-C) | 2.95 | 145 | -1.5 |

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can have a profound impact on the conformational equilibrium and reactivity of 1,1,1-trifluoro-3-heptanol. Polar solvents can stabilize more polar conformers through dipole-dipole interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to approximate the effect of the solvent environment.

The reactivity of the hydroxyl group can also be modulated by the solvent. In aprotic, non-polar solvents, intramolecular hydrogen bonding may be more prevalent, while in protic solvents, intermolecular hydrogen bonding with the solvent will dominate. These interactions can affect the kinetics and thermodynamics of reactions involving the alcohol group.

Table 4: Calculated Solvation Free Energies in Different Solvents This table shows hypothetical solvation free energy data for a fluorinated alcohol, illustrating the influence of the solvent environment. The values are representative of what would be obtained from computational studies.

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Hexane | 1.88 | -2.5 |

| Chloroform | 4.81 | -4.8 |

| Ethanol (B145695) | 24.5 | -6.3 |

| Water | 80.1 | -7.1 |

Advanced Research Perspectives and Broader Impact

Emerging Trends in Fluoroalcohol Research

The field of fluoroalcohol research is experiencing a significant expansion, driven by the unique and often advantageous properties these compounds impart to chemical reactions and materials. wikipedia.org A primary trend is the increasing use of fluoroalcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as specialized solvents and additives in organic synthesis. nih.govresearchgate.net Their strong hydrogen-bonding capabilities and high ionizing power facilitate a range of transformations, including nucleophilic substitutions, annulations, and electrophilic reactions. bohrium.com Fluoroalcohols have proven particularly effective in stabilizing reactive cationic intermediates, a property that has unlocked new synthetic pathways. researchgate.netacs.org

A notable emerging area is the application of fluoroalcohols in bioconjugation and the chemical modification of biomolecules such as polypeptides, nucleic acids, and saccharides. researchgate.netnih.gov In this context, fluoroalcohols like HFIP can act as unique solvent systems that facilitate complex transformations on biological molecules, serving functions such as a proton shuttle or enabling compatibility with electrochemistry and photochemistry. researchgate.netnih.gov For instance, HFIP has been shown to be the optimal solvent for certain copper-catalyzed macrocyclization reactions on tyrosine residues. nih.gov

Furthermore, there is a growing emphasis on "green chemistry" principles within fluoroalcohol research. This includes the development of reaction systems that minimize environmental impact. cas.cnprimescholars.com One such approach involves using fluoroalcohol-water two-phase systems, which can offer advantages in driving reactions and simplifying product recovery compared to using pure fluoroalcohol. rsc.org Researchers are also exploring novel applications for fluoroalcohols as buffer components in analytical techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), where they can enhance analyte ionization without suppressing the signal. nih.gov The synthesis of new, more complex fluorinated alcohols is also an active area of research, aiming to create novel building blocks for medicinal chemistry and new classes of solvents. digitellinc.com

Role of 3-Heptanol, 1,1,1-trifluoro- in the Development of New Synthetic Methodologies

While specific research detailing the use of 3-Heptanol, 1,1,1-trifluoro- in developing new synthetic methodologies is not extensively documented, its chemical structure places it within the important class of trifluoromethyl carbinols. This structural motif is a key pharmacophore in medicinal chemistry, and its synthesis is a significant goal in modern organic chemistry. researchgate.netacs.org The development of methodologies to create chiral tertiary trifluoromethyl carbinols is an active area of research, often employing organocatalytic aldol reactions between ketones and trifluoromethyl ketones. acs.org

The synthesis of trifluoromethyl carbinols, such as 3-Heptanol, 1,1,1-trifluoro-, typically involves the nucleophilic trifluoromethylation of a corresponding carbonyl compound—in this case, 3-heptanone. organic-chemistry.org Various reagents and methods have been developed for this purpose. A common and versatile reagent is trifluoromethyltrimethylsilane (TMS-CF3), which reacts with aldehydes and ketones in the presence of a fluoride (B91410) ion initiator to form the desired trifluoromethylated alcohol. organic-chemistry.org Other approaches include the use of trifluoromethyl iodide with a reducing agent or stable (trifluoromethyl)zinc reagents. organic-chemistry.org

The utility of a specific chiral alcohol like 3-Heptanol, 1,1,1-trifluoro- in synthetic methodologies could be as a chiral building block, a precursor for more complex fluorinated molecules, or as a chiral auxiliary or solvent. The trifluoromethyl group can significantly influence the properties of a molecule, and methodologies that incorporate this group are highly valued. researchgate.net The development of efficient, scalable, and enantioselective methods for producing such compounds is a continuous effort, with recent strategies focusing on metal-free conditions for the construction of structurally diverse trifluoromethyl carbinol-containing compounds. acs.org

Interdisciplinary Research Involving Fluorinated Organic Compounds

The unique properties conferred by fluorine atoms make fluorinated organic compounds, including fluoroalcohols, valuable across a wide range of scientific disciplines. nih.gov

Medicinal Chemistry and Chemical Biology: This is perhaps the most impactful interdisciplinary area for fluorinated compounds. The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacokinetic and physicochemical properties. nih.gov It can lead to improved metabolic stability, increased membrane permeability, and stronger binding affinity to target proteins. nih.gov Nearly 20% of all pharmaceuticals contain at least one fluorine atom. cas.cn Furthermore, the isotope fluorine-18 is a crucial positron-emitting radiolabel for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique widely used in oncology and neuroscience. nih.govnih.gov Fluoroalcohols themselves are used in biochemical studies to modulate protein structure and as solvents for the chemical modification of biomolecules. nih.govnih.gov

Materials Science: Fluorinated compounds are fundamental to modern materials science. man.ac.uk Fluoropolymers, such as Polytetrafluoroethylene (Teflon), are known for their chemical inertness and low friction coefficients. Research in this area focuses on synthesizing new fluoropolymer precursors to create materials with novel properties, including recyclable polymers. man.ac.uk Fluorinated ionic liquids are being investigated as "green" solvent systems and for applications in electrochemistry due to their unique solubility characteristics and thermal stability. man.ac.uk Another frontier is the modification of materials like graphene; fluorination of graphene (creating fluorographene) dramatically alters its physical and electronic properties, opening up new possibilities for advanced electronics and materials. man.ac.uk

Environmental and Green Chemistry: The development of new, environmentally benign methods for synthesizing fluorinated compounds is a major interdisciplinary goal. cas.cn This involves creating synthetic routes that avoid hazardous reagents like hydrogen fluoride gas and utilize more sustainable starting materials. ox.ac.uk Additionally, the unique phase behavior of some fluorinated compounds is exploited in "fluorous" chemistry, where perfluorinated solvents are used to create biphasic systems that allow for easy separation and recycling of catalysts, aligning with the principles of green chemistry. researchgate.nettcichemicals.com

Q & A

Q. What are the recommended synthetic routes for 3-Heptanol, 1,1,1-trifluoro-?

- Methodological Answer : The synthesis can be approached via nucleophilic trifluoromethylation or halogen-exchange reactions. For example, copper-mediated protocols (as seen in trifluoroethylation of styrenes) can be adapted by substituting styrene with a heptanol derivative. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., CuI at 5–10 mol%) to improve yield. Post-synthesis, fractional distillation under reduced pressure (e.g., 30–50 mbar) is critical due to the compound’s volatility .

Q. How can spectroscopic techniques characterize 3-Heptanol, 1,1,1-trifluoro-?

- Methodological Answer :

- ¹⁹F NMR : A singlet near -60 ppm confirms the presence of the CF₃ group, with splitting patterns indicating proximity to the hydroxyl group.

- ¹H NMR : The hydroxyl proton appears as a broad peak (~1–5 ppm), while adjacent CH₂ groups show coupling with fluorine (J ≈ 10–15 Hz).

- GC-MS : A molecular ion peak at m/z 174 (C₇H₁₃F₃O⁺) with fragmentation patterns (e.g., loss of H₂O or CF₃) aids structural validation .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : The trifluoromethyl group enhances hydrophobicity, making it sparingly soluble in water but miscible in polar aprotic solvents (e.g., acetone, DCM). Stability tests under varying pH (4–10) and temperatures (4–40°C) should be conducted; decomposition via hydrolysis is likely under strong acidic/basic conditions. Storage in inert atmospheres (-20°C, argon) is recommended .

Advanced Research Questions

Q. How does 3-Heptanol, 1,1,1-trifluoro- behave as a ligand in transition metal complexes?

- Methodological Answer : The hydroxyl and CF₃ groups enable chelation with metals like Cu(II) or Mn(II). To study this, prepare a complex by refluxing the compound with metal salts (e.g., CuCl₂·2H₂O) in ethanol. Characterize using UV-Vis (d-d transitions at 600–700 nm for Cu(II)) and cyclic voltammetry (redox peaks at -0.2 to +0.5 V vs. Ag/AgCl). Compare stability constants with non-fluorinated analogs to assess CF₃’s electron-withdrawing effects .

Q. What experimental strategies resolve contradictions in reaction yields during trifluoroalkylation?

- Methodological Answer : Yield discrepancies often arise from competing pathways (e.g., elimination vs. substitution). Use kinetic isotopic labeling (e.g., D₂O) to track proton transfer steps. Monitor intermediates via in-situ FTIR (C-F stretches at 1100–1200 cm⁻¹) or HPLC. Design a DOE (Design of Experiments) varying temperature, solvent, and catalyst to identify optimal conditions .

Q. How can stereoelectronic effects of the CF₃ group influence reaction stereoselectivity?

- Methodological Answer : The CF₃ group’s strong electron-withdrawing nature polarizes adjacent bonds, favoring specific transition states. For example, in asymmetric catalysis with chiral ligands (e.g., BINOL), analyze enantiomeric excess (ee) via chiral GC or HPLC. Computational modeling (DFT at B3LYP/6-31G*) can predict preferred conformations and validate experimental outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.